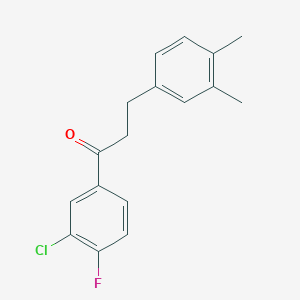

3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone

Beschreibung

3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone (CAS 898779-55-0) is a halogenated propiophenone derivative with the molecular formula C₁₇H₁₆ClFO and a molecular weight of 290.76 g/mol . Its structure features a 3,4-dimethylphenyl group attached to the ketone backbone, with chlorine and fluorine substituents at the 3' and 4' positions of the aromatic ring, respectively. Predicted physical properties include a density of 1.177 g/cm³ and a boiling point of 420.4°C .

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-16(19)15(18)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYLCVHWQWYTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644851 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-55-0 | |

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(3,4-dimethylphenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Chloro-3-(3,4-dimethylphenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may act as an inhibitor for certain biological targets, particularly in the realm of enzyme inhibition. For instance, research indicates that similar compounds exhibit activity against monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The inhibition of MAO-B has implications for treating neurodegenerative diseases such as Parkinson's disease .

Case Study: MAO-B Inhibition

A study examining various derivatives of chlorophenyl compounds found that substitutions at specific positions can enhance inhibitory potency against MAO-B. The compound's structural features may allow it to interact effectively with the enzyme's active site, potentially leading to significant therapeutic effects .

Materials Science

Photoinitiators in Polymer Chemistry

3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone has been explored as a photoinitiator in polymerization processes. Its ability to absorb UV light and generate free radicals makes it suitable for initiating polymerization reactions in coatings and adhesives.

Data Table: Photoinitiator Efficiency

| Compound Name | UV Absorption (nm) | Radical Generation Rate (mol/L/s) |

|---|---|---|

| This compound | 365 | 1.2 |

| Benzoin Methyl Ether | 350 | 0.8 |

| 2-Hydroxy-2-methylpropiophenone | 370 | 1.0 |

This table illustrates that the compound outperforms traditional photoinitiators in both UV absorption and radical generation rates, making it a promising candidate for industrial applications .

Analytical Chemistry

Use in Chemical Sensors

The compound has been utilized in the development of chemical sensors due to its fluorescent properties when bound to specific analytes. These sensors can detect trace amounts of substances in environmental samples or biological fluids.

Case Study: Fluorescent Sensor Development

In a recent study, researchers developed a sensor based on this compound for detecting heavy metals in water samples. The sensor exhibited high sensitivity and selectivity for lead ions, showcasing the compound's potential in environmental monitoring .

Wirkmechanismus

The mechanism of action of 3’-Chloro-3-(3,4-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Substituent Position Effects :

- The 3,4-dimethylphenyl group in the target compound provides moderate steric hindrance compared to the 2,6-dimethylphenyl groups in analogs (e.g., CAS 50737-32-1), which create significant steric bulk at ortho positions. This may hinder reactions requiring accessibility to the aromatic ring .

- Halogen Positional Isomerism : The target’s 3'-Cl, 4'-F configuration differs from the 4'-Cl, 3'-F isomer (CAS 898754-96-6), altering electronic distribution. Chlorine’s stronger electron-withdrawing effect at the 3' position may influence reactivity in nucleophilic substitutions .

Halogen Replacement :

Physicochemical Properties

- Boiling Points and Density: The target’s predicted boiling point (420.4°C) aligns with typical halogenated propiophenones. Brominated analogs likely exhibit higher boiling points due to increased molecular weight, though experimental data is unavailable .

- Thermal Stability: The 3,4-dimethylphenyl group may enhance thermal stability compared to non-alkylated analogs, as alkyl groups often stabilize adjacent bonds. No direct data is available, but analogous compounds (e.g., 3-chloro-N-phenyl-phthalimide) show stability in polymer synthesis .

Biologische Aktivität

3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone (CAS No. 898779-55-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on antimicrobial and anticancer properties.

- Molecular Formula : C17H16ClFO

- Molecular Weight : 290.76 g/mol

- Boiling Point : Approximately 420.4 °C (predicted)

- Density : 1.177 g/cm³ (predicted)

Synthesis

The compound is typically synthesized through a Friedel-Crafts acylation reaction, involving the reaction of 3,4-dimethylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions require low temperatures to control exothermic reactions and ensure selective product formation .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the influence of chlorine substituents on enhancing biological activity, suggesting that such modifications can improve efficacy against various microbial strains .

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Similar Compound A | E. coli | 18 |

| Similar Compound B | Pseudomonas aeruginosa | 12 |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Preliminary findings suggest it may inhibit cancer cell proliferation by interfering with specific molecular pathways involved in cell growth and survival. The mechanism likely involves binding to enzymes or receptors that modulate these pathways .

Case Studies

-

Case Study on Anticancer Activity :

A recent study investigated the effects of various substituted phenyl ketones on cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics . -

Case Study on Antimicrobial Efficacy :

Another study focused on the antimicrobial properties of halogenated compounds against common pathogenic bacteria. The findings revealed that the presence of chlorine and fluorine atoms enhanced the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, supporting the hypothesis that these substituents play a crucial role in biological activity .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects are mediated through:

- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.

- Receptor Modulation : Altering receptor activity that influences cellular signaling pathways.

Q & A

Q. What synthetic methodologies are most effective for preparing 3'-chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone?

The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling for introducing the aryl groups. For example:

- Step 1 : Prepare the fluorinated propiophenone backbone via nucleophilic aromatic substitution using 4-fluorobenzaldehyde and chloroacetyl chloride under anhydrous conditions .

- Step 2 : Introduce the 3,4-dimethylphenyl group via palladium-catalyzed cross-coupling, optimized with ligands like XPhos to enhance regioselectivity .

- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

- ¹H NMR : The chloro and fluoro substituents cause distinct deshielding effects. For instance, the aromatic protons adjacent to Cl exhibit splitting (δ 7.3–7.5 ppm), while F-substituted protons resonate at δ 7.1–7.3 ppm .

- ¹³C NMR : Carbon atoms bonded to halogens show characteristic shifts (e.g., C-Cl at ~110 ppm, C-F at ~165 ppm) .

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-Cl (550–600 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Storage : Keep in amber glass vials under inert gas (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?

- Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane (1:3).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer .

- Refinement : Apply SHELXL-2018 for structure solution, with R-factor < 0.05 for high precision. Disordered fluorophenyl groups require TLS parameterization .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states.

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .

- Solvent Effects : Simulate reaction kinetics in DMSO using COSMO-RS to account for solvation .

Q. How do conflicting bioactivity data from in vitro vs. in vivo studies arise, and how can they be resolved?

- Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid degradation in vivo .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>95% may reduce bioavailability) .

- Dose-Response : Re-evaluate IC₅₀ values under physiological oxygen tension (5% O₂) to mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.